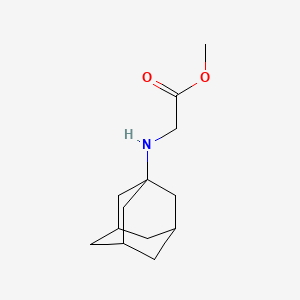
Methyl adamantan-1-ylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl adamantan-1-ylglycinate is a chemical compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl adamantan-1-ylglycinate typically involves the reaction of adamantane derivatives with glycine or its esters. One common method is the reaction of 1-adamantyl bromide with glycine methyl ester in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.
化学反応の分析
Types of Reactions
Methyl adamantan-1-ylglycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the adamantane framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and bases (e.g., sodium hydroxide) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
科学的研究の応用
Methyl adamantan-1-ylglycinate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a drug delivery agent due to its stability and ability to penetrate biological membranes.
Medicine: Explored for its antiviral and antibacterial properties, as well as its potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its rigidity and thermal stability.
作用機序
The mechanism of action of methyl adamantan-1-ylglycinate involves its interaction with specific molecular targets and pathways. The adamantane framework allows the compound to interact with hydrophobic regions of proteins and membranes, enhancing its stability and bioavailability. The glycine moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
類似化合物との比較
Similar Compounds
1-Aminoadamantane: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantylamine: Explored for its potential in treating neurodegenerative diseases.
Adamantane-1-carboxylic acid: Used as a precursor for the synthesis of various adamantane derivatives.
Uniqueness
Methyl adamantan-1-ylglycinate stands out due to the presence of the glycine moiety, which imparts unique properties such as enhanced solubility and potential biological activity. Its combination of stability, rigidity, and functional versatility makes it a valuable compound for various applications.
特性
分子式 |
C13H21NO2 |
|---|---|
分子量 |
223.31 g/mol |
IUPAC名 |
methyl 2-(1-adamantylamino)acetate |
InChI |
InChI=1S/C13H21NO2/c1-16-12(15)8-14-13-5-9-2-10(6-13)4-11(3-9)7-13/h9-11,14H,2-8H2,1H3 |
InChIキー |
QYJIBYWUUPOWGY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















